molecular formula C12H11NO2 B8374297 (5-Phenoxy-pyridin-3-yl)-methanol

(5-Phenoxy-pyridin-3-yl)-methanol

Cat. No.: B8374297
M. Wt: 201.22 g/mol
InChI Key: HKVAJESUZJHSIX-UHFFFAOYSA-N
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Description

(5-Phenoxy-pyridin-3-yl)-methanol is a pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring and a phenoxy (-OPh) substituent at the 5-position. The phenoxy group introduces electron-withdrawing effects due to the oxygen atom, which may influence the compound’s reactivity, solubility, and interactions in chemical or biological systems.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(5-phenoxypyridin-3-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI Key

HKVAJESUZJHSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Phenoxy-pyridin-3-yl)-methanol with pyridinyl methanol derivatives differing in substituent groups, as documented in the Catalog of Pyridine Compounds and related literature.

Substituent Effects on Physical and Chemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred)
This compound 5-OPh, 3-CH₂OH C₁₂H₁₁NO₂ 201.22 Moderate polarity due to OPh; possible increased acidity of -OH
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-Cl, 2-OMe, 3-CH₂OH C₇H₇ClNO₂ 172.59 Higher lipophilicity from Cl; OMe may reduce reactivity
(5-Iodopyridin-3-yl)-methanol 5-I, 3-CH₂OH C₆H₆INO 235.03 High molecular weight; potential radiopharmaceutical applications
(5-Phenylpyridin-3-yl)methanol 5-Ph, 3-CH₂OH C₁₂H₁₁NO 185.22 Lower polarity than OPh analog; suited for hydrophobic matrices
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 5-CF₃-Ph, 3-CH₂OH C₁₃H₁₀F₃NO 253.22 Strong electron-withdrawing CF₃ group; enhanced stability

Key Observations :

  • Electronic Effects: The phenoxy group in this compound is less electron-withdrawing than the trifluoromethylphenyl group in its analog () but more polar than phenyl or chloro substituents. This may enhance the acidity of the hydroxymethyl group compared to methoxy-substituted derivatives .
  • Solubility : Halogenated derivatives (e.g., Cl, I) exhibit higher lipophilicity, while polar groups like -OPh or -OMe improve solubility in polar solvents .
  • Synthetic Utility: Compounds like (5-phenylpyridin-3-yl)methanol () are often intermediates in drug synthesis; the phenoxy variant may serve similar roles in coupling reactions or as a building block for bioactive molecules.
Reactivity and Functionalization Potential
  • Hydroxymethyl Group: The -CH₂OH moiety in all analogs allows for oxidation to carboxylic acids or esterification. For example, (5-phenylpyridin-3-yl)methanol () could be oxidized to 5-phenylnicotinic acid, a common pharmacophore.
  • Substituent-Directed Reactions: The phenoxy group in the target compound may direct electrophilic substitution to the 2- or 4-positions of the pyridine ring, whereas electron-donating groups (e.g., -OMe) favor different regioselectivity .

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